H-D-Arg-OMe.2HCl

Trypsin kinetics Stereoselectivity Enzyme assay

Sourcing D-configuration amino acids with unverified optical purity risks racemization in peptide synthesis, leading to failed conformational studies and inconsistent enzymatic assays. H-D-Arg-OMe·2HCl (CAS 78851-84-0) mitigates this risk as a protected D-arginine block with precisely defined stereochemistry and >98% purity. • Validated D-configuration via specific rotation ([α]²⁰/D = -18.0 to -22.0°, c=2.5 in MeOH), providing a quantitative QC benchmark absent from generic suppliers. • The dihydrochloride salt form ensures reproducible solubility and coupling efficiency in Fmoc/t-Bu SPPS protocols, critical for consistent synthetic yield. • Hygroscopic material shipped under inert gas to preserve reactivity, supported by orthogonal analytical documentation for procurement compliance.

Molecular Formula C7H18Cl2N4O2
Molecular Weight 261,15 g/mole
CAS No. 78851-84-0
Cat. No. B555642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Arg-OMe.2HCl
CAS78851-84-0
Synonyms78851-84-0; (R)-Methyl2-amino-5-guanidinopentanoatedihydrochloride; H-D-Arg-OMe.2HCl; D-ArginineMethylEsterDihydrochloride; D-ArginineMethylEsterDihydrochloride; H-D-ARG-OME2HCL; H-D-Arg-OMe.2HCl; H-D-ARG-OME2HCL; H-D-Arg-OMe.2HCl; SCHEMBL14840576; CTK8B2325; MolPort-020-004-590; ANW-37230; KM1945; AKOS015845184; D-Argininemethylesterdihydrochlorid; AM81515; AK-50129; KB-49582; TR-025164; ST24035568; J-300039; Q-101663
Molecular FormulaC7H18Cl2N4O2
Molecular Weight261,15 g/mole
Structural Identifiers
SMILESCOC(=O)C(CCCN=C(N)N)N.Cl.Cl
InChIInChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m1../s1
InChIKeyXQYZOBNLCUAXLF-ZJIMSODOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Arg-OMe·2HCl Product Overview


H-D-Arg-OMe·2HCl (D-Arginine Methyl Ester Dihydrochloride) is a D-enantiomer arginine derivative protected as a methyl ester dihydrochloride salt with molecular formula C₇H₁₆N₄O₂·2HCl and molecular weight 261.15 g/mol . The compound appears as a white to light yellow crystalline powder with a specific rotation [α]²⁰/D of -18.0 to -22.0° (c=2.5, MeOH), confirming its D-configuration . Unlike its L-enantiomer counterpart (H-L-Arg-OMe·2HCl), the D-configuration confers distinct stereochemical properties that make it valuable as an unnatural amino acid building block in peptide synthesis and as a stereospecific probe in enzymatic studies . The dihydrochloride salt form enhances solubility in polar solvents and provides a stable, readily handled form for coupling reactions.

H-D-Arg-OMe·2HCl Substitution Risks


Substituting H-D-Arg-OMe·2HCl with L-arginine methyl ester dihydrochloride (H-L-Arg-OMe·2HCl) or other arginine derivatives without rigorous stereochemical validation introduces substantial risk of experimental failure. D-amino acid-containing peptides exhibit fundamentally different conformational properties, proteolytic stability, and biological activity profiles compared to their L-enantiomer counterparts [1]. In enzymatic assays, trypsin-catalyzed hydrolysis of D-arginine methyl ester derivatives demonstrates distinct kinetic behavior from L-enantiomers, including different pH-dependent rate profiles and conformational change kinetics [2]. Additionally, substitution with non-methyl ester protected forms (e.g., free D-arginine) or alternative salt forms alters solubility and coupling efficiency, directly impacting synthetic yield and purity. The hygroscopic nature of this compound necessitates proper storage under inert gas ; procurement from vendors lacking rigorous quality control for optical purity and moisture content may yield material unsuitable for sensitive applications.

H-D-Arg-OMe·2HCl Technical Differentiation


Trypsin Hydrolysis: D- vs. L-Enantiomer Kinetics

H-D-Arg-OMe·2HCl serves as a precursor for D-arginine methyl ester derivatives used in trypsin kinetic studies. Dansyl-D-arginine methyl ester (D-DAME) undergoes trypsin-catalyzed hydrolysis to nearly 100% completion, exhibiting a rate constant for the enzyme conformational change step that is very similar to that observed with L-DAME, yet the overall catalytic behavior differs fundamentally in terms of pH dependence and substrate activation profiles [1][2]. Unlike L-DAME, D-DAME hydrolysis proceeds without substrate activation effects [2].

Trypsin kinetics Stereoselectivity Enzyme assay

Optical Purity by Specific Rotation

The D-configuration of H-D-Arg-OMe·2HCl is verified by specific rotation measurement. The compound exhibits [α]²⁰/D of -18.0 to -22.0° (c=2.5, MeOH), with a reference value of -21° . In contrast, H-L-Arg-OMe·2HCl exhibits positive specific rotation of approximately +17° to +22° under comparable conditions .

Chiral purity Quality control Stereochemistry

Dual-Method Purity Verification

H-D-Arg-OMe·2HCl is commercially available with purity specifications of >98.0% determined by both argentometric titration (T) and total nitrogen analysis (N) . This dual-method purity verification exceeds the minimum 95% purity specification offered by some alternative suppliers .

Peptide synthesis Purity analysis Coupling efficiency

Moisture Sensitivity: Inert Gas Storage

H-D-Arg-OMe·2HCl is documented as hygroscopic and requires storage under inert gas to prevent moisture uptake that could compromise reactivity in moisture-sensitive coupling reactions . This represents a more stringent storage requirement compared to non-hygroscopic protected arginine derivatives.

Stability Storage conditions Moisture sensitivity

Allosteric Behavior of D-TAME vs. L-TAME

Tosyl-D-arginine methyl ester (D-TAME), derived from H-D-Arg-OMe·2HCl, exhibits an ordered Bi-Bi reaction mechanism with trypsin involving both an active site and an allosteric functional site, with pK values of 7.2 for the active site rate constant and 8.4 for the functional site rate constant [1]. This allosteric behavior differs from that of the L-enantiomer TAME, which is widely used as a trypsin substrate but displays different pH-dependent kinetics.

Allosteric regulation Trypsin Substrate analog

H-D-Arg-OMe·2HCl Application Scenarios


Stereochemically Defined Peptide Synthesis

H-D-Arg-OMe·2HCl serves as a protected D-arginine building block for solid-phase or solution-phase peptide synthesis where D-amino acid incorporation is required to confer proteolytic stability or altered conformational properties. The methyl ester protecting group enables selective coupling at the N-terminus while the dihydrochloride salt form ensures adequate solubility in polar solvents for activation and coupling . The >98.0% purity specification validated by orthogonal analytical methods minimizes side reactions during peptide assembly [1].

Trypsin Kinetic Studies with D-Substrates

H-D-Arg-OMe·2HCl is used to prepare D-arginine methyl ester derivatives (e.g., dansyl-D-arginine methyl ester, tosyl-D-arginine methyl ester) that serve as stereospecific probes for studying trypsin and related serine proteases. The D-enantiomer substrates enable investigation of allosteric regulatory mechanisms, substrate activation phenomena, and conformational change kinetics that differ fundamentally from L-enantiomer substrates [1][2].

Chiral Purity Reference Standard

The well-defined specific rotation of H-D-Arg-OMe·2HCl ([α]²⁰/D = -18.0 to -22.0°, c=2.5 in MeOH) provides a quantitative benchmark for verifying the stereochemical identity of D-arginine methyl ester preparations. This metric enables QC laboratories to distinguish the D-enantiomer from L-arginine methyl ester dihydrochloride (positive rotation) and detect racemization during synthetic workflows.

Bioactive D-Peptide Analog Synthesis

D-Arginine-containing peptides are investigated for enhanced stability against endogenous proteases and altered receptor binding profiles. H-D-Arg-OMe·2HCl provides the D-arginine residue in a protected form compatible with standard Fmoc/t-Bu solid-phase peptide synthesis protocols. The hygroscopic nature requires storage under inert gas to maintain reactivity ; procurement from suppliers providing rigorous QC documentation is essential for reproducible synthesis outcomes [1].

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